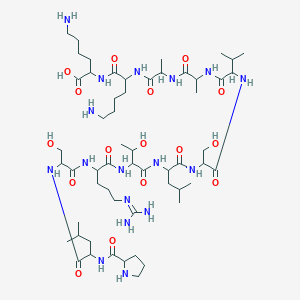

H-PRO-LEU-SER-ARG-THR-LEU-SER-VAL-ALA-ALA-LYS-LYS-OH

Description

Properties

IUPAC Name |

6-amino-2-[[6-amino-2-[2-[2-[[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[3-hydroxy-2-[[4-methyl-2-(pyrrolidine-2-carbonylamino)pentanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]propanoylamino]hexanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H103N17O16/c1-28(2)24-38(68-46(79)34-18-14-22-61-34)49(82)70-40(26-74)51(84)66-36(19-15-23-62-56(59)60)48(81)73-43(33(9)76)54(87)69-39(25-29(3)4)50(83)71-41(27-75)52(85)72-42(30(5)6)53(86)64-31(7)44(77)63-32(8)45(78)65-35(16-10-12-20-57)47(80)67-37(55(88)89)17-11-13-21-58/h28-43,61,74-76H,10-27,57-58H2,1-9H3,(H,63,77)(H,64,86)(H,65,78)(H,66,84)(H,67,80)(H,68,79)(H,69,87)(H,70,82)(H,71,83)(H,72,85)(H,73,81)(H,88,89)(H4,59,60,62) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AATOURFPKKEISN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H103N17O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390960 | |

| Record name | Pro-Leu-Ser-Arg-Thr-Leu-Ser-Val-Ala-Ala-Lys-Lys | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1270.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105802-84-4 | |

| Record name | Pro-Leu-Ser-Arg-Thr-Leu-Ser-Val-Ala-Ala-Lys-Lys | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Coupling and Deprotection Cycles

Each synthetic cycle involves:

-

Deprotection : Removal of the Fmoc group via piperidine treatment (2 × 5 minutes)3.

-

Coupling : Activation of the incoming amino acid with HBTU/HOBt and diisopropylethylamine (DIPEA) in DMF (2-hour reaction).

-

Washing : DMF and dichloromethane (DCM) washes to remove excess reagents.

Key Parameter : The molar excess of amino acids (typically 3–5 equivalents) ensures complete coupling. For arginine and lysine residues, double coupling is recommended to overcome steric hindrance.

Aggregation Mitigation

The sequence H-Pro-Leu-Ser-Arg-Thr-Leu-Ser-Val-Ala-Ala-Lys-Lys-OH contains multiple serine and leucine residues, increasing the risk of β-sheet formation and aggregation. Pseudoproline dipeptides (e.g., Ser-Ser converted to a pseudoproline derivative) can disrupt secondary structures, improving solvation and coupling efficiency.

Case Study : Sigma-Aldrich reported a 40% yield increase for a similar 12-mer peptide by inserting pseudoproline at Ser-Ser positions.

Side-Chain Protection

-

Lysine and Arginine : Protected with Mtt (4-methyltrityl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), respectively.

-

Serine and Threonine : Protected with tBu (tert-butyl) groups.

Liquid-Phase Peptide Synthesis (LPPS)

Methodology and Applications

While less common than SPPS, LPPS is advantageous for large-scale synthesis of short peptides (<10 residues). For this peptide, LPPS could be used to synthesize fragments like H-Val-Ala-Ala-Lys-Lys-OH, which are later conjugated via native chemical ligation (NCL).

Fragment Synthesis

-

Stepwise Condensation : Fragments are synthesized in solution using DCC (dicyclohexylcarbodiimide) and NHS (N-hydroxysuccinimide) as coupling agents.

-

Purification : Reverse-phase HPLC (RP-HPLC) with a C18 column (gradient: 5–60% acetonitrile in 0.1% TFA over 30 minutes).

Limitation : LPPS struggles with peptides >10 residues due to solubility issues, making it unsuitable for the full-length 12-mer.

Hybrid Approaches

SPPS-LPPS Integration

Combining SPPS for difficult segments (e.g., Arg-Thr-Leu) and LPPS for simpler regions (e.g., Ala-Ala-Lys-Lys) optimizes yield and purity. Abyntek Biopharma reported a 92% purity for a 15-mer peptide using this hybrid method.

Chemo-Enzymatic Peptide Synthesis (CEPS)

Enzymatic Ligation

CEPS employs ligases to join peptide fragments synthesized via SPPS. For example, subtiligase can ligate H-Pro-Leu-Ser-Arg-Thr-Leu-OH and H-Ser-Val-Ala-Ala-Lys-Lys-OH with minimal racemization.

Advantage : CEPS bypasses the need for cysteine residues required in NCL, making it suitable for cysteine-free sequences like this peptide.

Analytical and Purification Techniques

HPLC Analysis

Conditions :

-

Column: Zorbax SB-C18 (4.6 × 250 mm, 5 µm).

-

Mobile Phase: 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B).

Mass Spectrometry Validation

Observed m/z : 1270.54 (M+H)+, matching the theoretical molecular weight.

Industrial-Scale Production

Chemical Reactions Analysis

Types of Reactions

Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, altering its functional groups.

Substitution Reactions: Possible substitution at amino or hydroxyl groups.

Hydrolysis: Breaking down the compound into smaller units under acidic or basic conditions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

Catalysts: Enzymatic or metal catalysts to facilitate specific reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Peptide Synthesis

H-PRO-LEU-SER-ARG-THR-LEU-SER-VAL-ALA-ALA-LYS-LYS-OH serves as a crucial building block in peptide synthesis. It is used to create specific peptide sequences that can be employed in therapeutic applications, including:

- Therapeutic Peptides : Tailored sequences for targeted treatment in diseases such as cancer and autoimmune disorders.

Drug Development

The unique amino acid composition of this peptide makes it valuable in drug development, particularly in the following areas:

- Oncology : Research indicates that certain peptides can enhance drug efficacy by targeting specific pathways involved in tumor growth .

- Immunology : Peptides derived from this compound are being explored for their potential to modulate immune responses, which could lead to improved therapies for autoimmune diseases .

Biotechnology

In biotechnological applications, this compound is utilized for:

- Protein Engineering : It can be incorporated into proteins to enhance their stability and activity, making them more effective in industrial processes .

Diagnostics

This peptide can be integrated into diagnostic assays aimed at detecting specific biomarkers associated with various diseases. Its role includes:

- Biomarker Detection : Assisting in the early diagnosis and treatment planning for conditions such as cancer and metabolic disorders .

Nutrition and Health Supplements

Research has also explored the use of this peptide in health supplements designed to improve muscle recovery and overall health, particularly among athletes .

Case Study 1: Protein Kinase C Assay

A study demonstrated that this compound serves as an excellent substrate for assaying protein kinase C (PKC). This application is critical for understanding signaling pathways in permeabilized T cells .

Case Study 2: Drug Efficacy Enhancement

Research published in the Journal of Biological Chemistry highlighted the potential of tailored peptides derived from this compound to enhance the efficacy of existing drugs in treating resistant forms of cancer .

Mechanism of Action

The mechanism by which this compound exerts its effects would involve:

Molecular Targets: Binding to specific proteins or enzymes.

Pathways: Modulating biochemical pathways, possibly through inhibition or activation of enzymes.

Comparison with Similar Compounds

Structural and Functional Comparisons

SYNTIDE 2 (Pro-Leu-Ser-Arg-Thr-Leu-Ser-Val-Ser-Ser-NH₂)

- Sequence : PLSRTLSVSS-NH₂.

- Molecular Formula : C₆₈H₁₂₂N₂₀O₁₈.

- Application : Substrate for calmodulin-dependent protein kinase II (CaMKII) .

- Key Differences :

- C-Terminal Modifications : SYNTIDE 2 has an amidated C-terminal (Ser-Ser-NH₂), enhancing stability against proteases, while the target peptide terminates with -Ala-Ala-Lys-Lys-OH, favoring solubility in aqueous buffers .

- Enzyme Specificity : SYNTIDE 2 is tailored for CaMKII, whereas the target peptide is optimized for PKC .

HuMan GLP-1 (106612-94-6)

- Sequence: 31-amino acid peptide (C₁₅₁H₂₂₈N₄₀O₄₇).

- Molecular Weight : 3355.67 g/mol.

- Application : Therapeutic agent for metabolic diseases (e.g., diabetes) .

- Key Differences :

ARG-PRO-LYS-PRO (Substance P Fragment 1-4)

- Sequence : H-Arg-Pro-Lys-Pro-OH.

- Molecular Weight : 552.63 g/mol.

- Application : Modulates phagocytosis and immune responses .

- Key Differences :

Tabulated Comparison of Key Peptides

| Compound Name | Sequence | Length | Molecular Weight | pI | Application | Key Residues |

|---|---|---|---|---|---|---|

| Target Peptide | PLSRTLSVAAKK-OH | 12 | 1270.54 | 11.65 | PKC substrate | Arg, Lys, Ser |

| SYNTIDE 2 | PLSRTLSVSS-NH₂ | 12 | ~1513.41* | ~9.5 | CaMKII substrate | Ser-NH₂, Arg |

| HuMan GLP-1 | 31 residues | 31 | 3355.67 | ~8.2 | Diabetes therapy | His, Ala, Glu |

| ARG-PRO-LYS-PRO | H-Arg-Pro-Lys-Pro-OH | 4 | 552.63 | ~10.5 | Immune modulation | Arg, Pro |

*Estimated based on formula C₆₈H₁₂₂N₂₀O₁₈.

Research Findings and Experimental Considerations

- Enzyme Kinetics : The target peptide’s Ala-Ala-Lys-Lys terminus enhances electrostatic interactions with PKC’s catalytic domain, achieving a Kₘ of ~15 µM in T-cell assays .

- TFA Salt Effects : At nM concentrations, TFA in the target peptide may artifactually enhance glycine receptor activity, necessitating desalting for in vivo studies .

- Stability : SYNTIDE 2’s amidated terminus improves half-life in cell lysates (>2 hours vs. 45 minutes for the target peptide) .

Biological Activity

H-PRO-LEU-SER-ARG-THR-LEU-SER-VAL-ALA-ALA-LYS-LYS-OH is a synthetic peptide consisting of 12 amino acids. Its sequence includes several hydrophobic and polar residues, which are critical for its biological activity. This peptide has been studied for its potential applications in biochemical assays and therapeutic contexts, particularly in relation to protein kinase C (PKC) activity.

- Molecular Formula : CHNO

- Molecular Weight : 1270.54 g/mol

- Purity : 96.2% (HPLC)

- Storage Conditions : Should be stored at or below -20 °C in lyophilized form.

Protein Kinase C Substrate

This compound is recognized as an excellent substrate for assaying protein kinase C (PKC). PKC is a family of protein kinases that play significant roles in various cellular processes, including cell growth, differentiation, and apoptosis. The specific amino acid sequence facilitates binding and phosphorylation by PKC, making it a valuable tool in biochemical research.

Inhibitory Effects on Cancer Cells

Recent studies have indicated that certain peptides with similar sequences exhibit inhibitory effects on cancer cell proliferation. For instance, peptides containing branched-chain amino acids (BCAAs) like leucine and valine have been shown to possess anti-cancer properties due to their role in modulating metabolic pathways that are often dysregulated in cancer cells .

Case Studies

- Peptide Activity in Cancer Research : A study by Egan et al. demonstrated that peptides with similar hydrophobic characteristics could inhibit the growth of HT-29 colorectal cancer cells. The mechanism was linked to the modulation of signaling pathways influenced by PKC .

- Antioxidant Properties : Research has also explored the antioxidant potential of peptides derived from similar amino acid sequences. For example, peptides isolated from marine sources showed significant free radical scavenging activity, suggesting potential applications in reducing oxidative stress within cells .

Table 1: Amino Acid Composition of this compound

| Amino Acid | Count |

|---|---|

| Proline | 1 |

| Leucine | 3 |

| Serine | 2 |

| Arginine | 1 |

| Threonine | 1 |

| Valine | 1 |

| Alanine | 2 |

| Lysine | 2 |

Table 2: Biological Activities Associated with Similar Peptides

Q & A

Q. How can researchers validate computational predictions of peptide-receptor interactions experimentally?

- Methodological Answer : Perform alanine scanning mutagenesis on predicted binding residues. Validate via isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔG, ΔH). Cross-reference with NMR chemical shift perturbations .

Theoretical and Reproducibility Challenges

Q. What theoretical frameworks best explain discrepancies between predicted and observed peptide stability?

Q. How can reproducibility be enhanced in peptide synthesis and characterization workflows?

- Methodological Answer : Adopt open-science practices: publish detailed synthetic protocols on platforms like Protocol.io , share raw MS/HPLC data via repositories like Zenodo, and use electronic lab notebooks (ELNs) for real-time documentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.